Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-2-fluorobenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine to form the intermediate ethyl 3-(3-amino-2-fluorophenyl)-3-oxobutanoate.
Cyclization: The intermediate is then cyclized under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-amino-2-chlorophenyl)-3-oxopropanoate
- Ethyl 3-(3-amino-2-bromophenyl)-3-oxopropanoate
- Ethyl 3-(3-amino-2-iodophenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable scaffold in drug design and development.
Biological Activity
Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₂FNO₃, with a molecular weight of 225.22 g/mol. The compound features an ethyl ester group, an amino group, and a fluorine atom attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for its therapeutic efficacy.
This compound exhibits potential as an anticancer and antimicrobial agent . Its mechanism of action may involve the inhibition of specific enzymes or receptors crucial in various disease pathways. The fluorine atom is particularly noteworthy, as it can enhance binding affinity and selectivity for molecular targets.
Anticancer Activity
Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms. For instance, it may induce apoptosis or inhibit cell cycle progression in cancer cells. Further research is necessary to elucidate the specific pathways involved.
Antimicrobial Activity
Research indicates that this compound may also possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes or receptors, potentially disrupting their function and leading to cell death.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique features that may contribute to its biological activity:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C₁₁H₁₁FO₃ | Lacks amino group; different substitution pattern on phenyl ring |
Ethyl 3-amino-2-(4-chlorophenyl)-3-oxopropanoate | C₁₁H₁₂ClNO₃ | Contains chlorine instead of fluorine; different phenyl substitution |
Ethyl 4-(4-aminophenyl)-4-oxobutanoate | C₁₁H₁₃NO₃ | Different position of amino group; lacks fluorine |
The unique combination of functional groups in this compound enhances its effectiveness in medicinal applications compared to similar compounds.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance, research has identified that modifications at the amino or fluorine positions can significantly affect biological activity. In vitro assays demonstrated promising results against various cancer cell lines and microbial strains, indicating its potential as a lead compound for drug development .
Case Study: Anticancer Activity
A study investigating the anticancer effects of this compound showed that it inhibited the growth of HeLa cells with an IC50 value in the low micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cervical cancer.
Case Study: Antimicrobial Activity
Another study evaluated the antimicrobial properties against Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its utility in treating bacterial infections.
Properties
Molecular Formula |
C11H12FNO3 |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(13)11(7)12/h3-5H,2,6,13H2,1H3 |
InChI Key |
VUQZKYZGRXUIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)N)F |
Origin of Product |
United States |
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